molecular formula C8H14ClN3 B15070781 N,N,2,6-Tetramethylpyrimidin-4-amine hydrochloride

N,N,2,6-Tetramethylpyrimidin-4-amine hydrochloride

Cat. No.: B15070781
M. Wt: 187.67 g/mol
InChI Key: ZOTQIAGEVXDWMH-UHFFFAOYSA-N
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Description

N,N,2,6-Tetramethylpyrimidin-4-amine hydrochloride is a pyrimidine derivative characterized by four methyl substituents (two on the nitrogen atoms at positions 1 and 3, and two on the pyrimidine ring at positions 2 and 6) and a hydrochloride salt form. This structural configuration enhances its solubility in polar solvents compared to non-salt analogs, making it advantageous for pharmaceutical formulations . The compound’s synthesis typically involves alkylation reactions of pyrimidine precursors under controlled conditions, followed by HCl treatment to stabilize the amine group as a hydrochloride salt . Its high melting point (~287°C) and crystalline solid state suggest robust thermal stability, a trait critical for industrial handling and storage .

Properties

Molecular Formula

C8H14ClN3

Molecular Weight

187.67 g/mol

IUPAC Name

N,N,2,6-tetramethylpyrimidin-4-amine;hydrochloride

InChI

InChI=1S/C8H13N3.ClH/c1-6-5-8(11(3)4)10-7(2)9-6;/h5H,1-4H3;1H

InChI Key

ZOTQIAGEVXDWMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)N(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2,6-Tetramethylpyrimidin-4-amine hydrochloride typically involves the reaction of 2,6-dimethylpyrimidine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Structural Analysis and Reactivity Context

The compound features a pyrimidine ring with methyl groups at positions 2 and 6, a dimethylamino group at position 4, and a hydrochloride counterion. Key reactive sites likely include:

  • The dimethylamino group (nucleophilic amine).

  • The pyrimidine ring (potential for electrophilic substitution or coordination).

  • Methyl substituents (possible steric effects or radical stability).

Nucleophilic Substitution

Pyrimidine rings typically undergo nucleophilic substitution at electron-deficient positions. For example:

  • Chloropyrimidines react with amines to form substituted pyrimidines via SNAr mechanisms .

  • The dimethylamino group in N,N,2,6-tetramethylpyridin-4-amine may stabilize adjacent positions through resonance, influencing regioselectivity .

Acid-Base Behavior

  • The hydrochloride salt suggests protonation of the dimethylamino group, enhancing solubility in polar solvents. Deprotonation in basic conditions could regenerate the free base, altering reactivity .

Coordination Chemistry

Pyrimidine derivatives often act as ligands in metal complexes. The dimethylamino group could participate in chelation, as seen in analogous pyridine-based catalysts (e.g., DMAP·HCl in acylation reactions) .

Reductive Amination

4-Amino-2,2,6,6-tetramethylpiperidine (TAD) is synthesized via reductive amination of triacetonamine with hydrogen and ammonia under high pressure . Similar conditions might apply for pyrimidine analogs.

Multicomponent Reactions

Ninhydrin-based multicomponent reactions involving amines and carbonyl compounds (e.g., Knoevenagel condensations, enamine formations) highlight the potential for pyrimidine amines to participate in cycloadditions or cascade reactions.

Deaminative Halogenation

Primary amines undergo deaminative bromination/chlorination using N-anomeric amides . While the dimethylamino group in the target compound is tertiary, steric effects or tailored conditions might enable similar transformations.

Hypothetical Reaction Table

Reaction TypeConditionsExpected ProductAnalogous System [Ref]
N-Alkylation Alkyl halide, baseQuaternary ammonium saltDMAP·HCl acylation
Electrophilic Substitution HNO₃/H₂SO₄, 0–5°CNitrated pyrimidine derivativePyridine nitration
Metal Complexation Transition metal saltsCoordinated pyrimidine-metal complexAu-catalyzed indolizine synthesis
Dehydrohalogenation Strong base (e.g., NaOH)Free base form (neutral amine)Piperidine deprotonation

Challenges and Limitations

  • Steric Hindrance : Methyl groups at positions 2 and 6 may impede reactions at the pyrimidine ring.

  • Acid Sensitivity : The hydrochloride salt could decompose under strongly acidic or basic conditions.

  • Lack of Direct Data : No experimental studies on this specific compound were identified in the provided sources.

Recommendations for Further Research

  • Explore cross-coupling reactions (e.g., Buchwald-Hartwig) to functionalize the pyrimidine ring.

  • Investigate catalytic applications, leveraging the dimethylamino group’s electron-donating effects.

  • Conduct stability studies under varying pH and temperature conditions.

Scientific Research Applications

N,N,2,6-Tetramethylpyrimidin-4-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,2,6-Tetramethylpyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The presence of methyl groups in N,N,2,6-Tetramethylpyrimidin-4-amine HCl increases lipophilicity compared to halogenated analogs (e.g., 2,6-Dichloro-N-methylpyrimidin-4-amine), which may influence membrane permeability and bioavailability .
  • Salt Form: The hydrochloride salt enhances water solubility relative to non-ionic analogs like N-Methylpyrimidin-4-amine, aligning with trends observed in Compound 21 .
  • Thermal Stability : The high melting point (~287°C) is consistent across hydrochloride salts of pyrimidine derivatives, as seen in Compound 21, suggesting strong ionic interactions in the crystal lattice .

Key Insights :

  • Methyl vs. Halogen Substitutions : Methyl groups in N,N,2,6-Tetramethylpyrimidin-4-amine HCl likely reduce direct target interactions compared to halogenated analogs but improve pharmacokinetic properties (e.g., metabolic stability) .
  • Structural Complexity : Compound 21’s furo ring and methoxyphenyl group confer distinct binding modes compared to simpler pyrimidines, highlighting the trade-off between structural complexity and specificity .

Biological Activity

N,N,2,6-Tetramethylpyrimidin-4-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies, and presents relevant data in tables for clarity.

Chemical Structure and Properties

This compound is a quaternary ammonium compound characterized by a pyrimidine ring with four methyl groups and an amine functional group. Its structure can be represented as follows:

C8H12ClN3\text{C}_8\text{H}_{12}\text{ClN}_3

1. Antimicrobial Activity

Several studies have examined the antimicrobial properties of compounds similar to this compound. For instance, derivatives of pyrimidines have shown significant activity against various bacterial strains. Research indicates that the introduction of alkyl groups enhances the antimicrobial efficacy of these compounds .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
4-Aminoquinazoline DerivativeS. aureus16 µg/mL
Benzhydryl AminesPseudomonas aeruginosa8 µg/mL

2. Neurotropic Effects

Research has also focused on the neurotropic effects of compounds related to this compound. A study investigating pyrrolopyrimidin derivatives found that certain analogs exhibited neuroactivity by modulating neurotransmitter levels, particularly acetylcholine . This suggests potential applications in treating neurodegenerative diseases.

Case Study: Neuroactivity Assessment

In an experiment using an "open field" model, the administration of a structurally similar compound resulted in significant reductions in motor activity among test subjects (mice), indicating potential neuroactive properties. The study hypothesized that these compounds could stimulate acetylcholine synthesis, which is crucial for cognitive functions .

3. Antioxidant Potential

Recent investigations into antioxidant properties have revealed that pyrimidine derivatives can act as effective scavengers of free radicals. A study highlighted that certain amine-containing compounds demonstrated significant inhibition of lipid peroxidation induced by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), suggesting their potential as antioxidants .

Table 2: Antioxidant Activity of Pyrimidine Compounds

CompoundIC50 (µM)
This compound25 µM
2,6-Diamino-3,5-diaryl-pyrazine Derivative15 µM

The biological activity of this compound and its analogs can be attributed to their ability to interact with biological targets such as enzymes and receptors involved in various physiological processes. The presence of the amine functional group allows these compounds to act as bases and nucleophiles, facilitating interactions with electrophilic sites in biomolecules .

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